molecular formula C6H8N6O18 B096494 Mannitol hexanitrate CAS No. 15825-70-4

Mannitol hexanitrate

Cat. No. B096494
CAS RN: 15825-70-4
M. Wt: 452.16 g/mol
InChI Key: DGMJZELBSFOPHH-KVTDHHQDSA-N
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Description

Mannitol hexanitrate is a powerful explosive, also known as nitromannite, MHN, nitromannitol, Nitranitol, and Mannitrin . It is a secondary explosive formed by the nitration of mannitol, a sugar alcohol . The product is used in medicine as a vasodilator and as an explosive in blasting caps . Its sensitivity is high, particularly at high temperatures (> 75 °C) where it is slightly more sensitive than nitroglycerine .


Synthesis Analysis

Mannitol hexanitrate is formed by the nitration of mannitol, a simple sugar . The product finds medicinal usage as a vasodilator, and also commercial usage as an explosive in blasting caps . The preparation of pure MHN is not a trivial task, since most preparations will yield a mixture of MHN and lower esters (pentanitrate and lower) .


Molecular Structure Analysis

The molecular formula of Mannitol hexanitrate is C6H8N6O18 . The IUPAC name is (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexayl hexanitrate . The molecular weight is 452.1571 .


Physical And Chemical Properties Analysis

Mannitol hexanitrate is a powdery solid at normal temperature ranges, with a density of 1.73 g/cm3 . It is insoluble in water, but soluble in alcohols and ether . The melting point is 112 °C . It is a secondary explosive, with a detonation velocity of 8260 m/s .

Scientific Research Applications

  • Pharmacological Studies

    Mannitol hexanitrate has been used for treating essential hypertension and as a prophylactic against anginal attacks. Studies have shown low toxicity in animal models and a more prolonged depressant effect compared to other nitrate esters (Heppel, 1941).

  • Tolerance in Hypertension Management

    Clinical studies have found that tolerance to the vasodilator action of mannitol hexanitrate develops within 8 to 14 days, necessitating careful individualization of its use in hypertension management (Bernstein & Ivy, 1955).

  • Characterization of Hexanitrate Esters

    Research into the hexanitrates of six-carbon sugars like mannitol has led to the identification of new crystalline polymorphs and insights into their thermal stability. This understanding is crucial for applications in materials science (McLennan et al., 2021).

  • Determination Method for D-Mannitol Hexanitrate

    A study proposed a simple and sensitive spectrophotometric method for determining D-mannitol hexanitrate, which is significant for monitoring its production process in pharmacopoeia (Jinming, 1999).

  • Myocardial Oxygen Consumption

    Investigations into the effect of organic nitrates like mannitol hexanitrate on oxygen uptake by isolated rabbit atrial tissue have provided insights into its potential role in uncoupling oxidative phosphorylation (Levy, 1970).

  • Comparative Effects on Coronary Flow

    Studies comparing the effects of mannitol hexanitrate with other drugs on coronary flow through isolated rabbit hearts have contributed to understanding its clinical applications in treating angina pectoris (Wrightington & Hodge, 1943).

  • Blood Pressure Impact

    Research has been conducted to understand the effects of mannitol hexanitrate and other nitrites on blood pressure in both normal and hypertensive subjects, providing valuable data for clinical applications (Weaver, Wills, & Hodge, 1944).

  • Mannitol in Clinical Uses

    A review of mannitol's clinical uses highlights its role in various medical applications due to its osmotic properties, indicating the broader context in which mannitol hexanitrate could be relevant (Shawkat, Westwood, & Mortimer, 2012).

  • Action of Pyridine on D-Mannitol Hexanitrate

    Studies have examined the interaction of pyridine with D-mannitol hexanitrate, shedding light on its chemical properties and reactions (Brown & Hayward, 1955).

  • Biotechnological Production and Applications

    Research into the biotechnological production of mannitol and its applications in various industries, including pharmaceutical and food, provides a broader understanding of its potential uses (Saha & Racine, 2011).

Safety And Hazards

Mannitol hexanitrate is sensitive to strong shock and friction, as well as heating, and may explode under the right conditions . If consumed, it results in severe headaches, due to being a strong vasodilator . It is moderately toxic by ingestion and inhalation causing a fall in blood pressure that may result in weakness, headache, and dizziness . Chronic exposure may produce methemoglobinemia with cyanosis . Upon decomposition, it emits toxic fumes of NOx .

Future Directions

There is ongoing research into the properties of Mannitol hexanitrate and its isomers. For example, a study found that isomers of Mannitol hexanitrate had altered physical properties such as melting point, state of matter, and crystal structure . These different physical properties caused changes in the impact sensitivity of the isomers . The melting point of the explosive was determined to be a key factor in the impact sensitivity measurements .

properties

IUPAC Name

[(2R,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMJZELBSFOPHH-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065953
Record name D-Mannitol, hexanitrate
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Molecular Weight

452.16 g/mol
Source PubChem
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Boiling Point

Explodes
Record name Mannitol hexanitrate
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Solubility

Soluble in alcohol, acetone, ether, Very soluble in benzene, Insoluble in water
Record name Mannitol hexanitrate
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Density

1.8 g/cu cm at 20 °C
Record name Mannitol hexanitrate
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Product Name

Mannitol hexanitrate

Color/Form

Colorless crystals, Long needles in regular clusters from alcohol

CAS RN

15825-70-4
Record name Mannitol hexanitrate
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Record name Mannitol hexanitrate [INN]
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Record name D-Mannitol, 1,2,3,4,5,6-hexanitrate
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Record name Mannitol hexanitrate
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Record name MANNITOL HEXANITRATE
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Melting Point

107 °C
Record name Mannitol hexanitrate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
626
Citations
LA Heppel - Proceedings of the Society for Experimental …, 1941 - journals.sagepub.com
… prolonged action of mannitol hexanitrate may depend on … with glyceryl trinitrate and mannitol hexanitrate : Young female rats … In the case of mannitol hexanitrate, 3 rats showed 20.30% …
Number of citations: 2 journals.sagepub.com
T Urbański, В Hetnarski, W Południkiewicz - 1970 - bcpw.bg.pw.edu.pl
… Among the nitrate in question D-mannitol hexanitrate seems to be parti cularly interesting, in … charge transfer (CT) complexes formed by D-mannitol hexanitrate (MHN) and tetramethyl-^-…
Number of citations: 4 bcpw.bg.pw.edu.pl
JR Brown, LD Hayward - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… From a 0.368Msolution of D-mannitol hexanitrate in pyricline … results with D-mannitol hexanitrate and have also shown that … Pure D-mannitol hexanitrate dissolved readily in pyridiile in …
Number of citations: 8 cdnsciencepub.com
I Boime, FE Hunter Jr - Biochemical Pharmacology, 1971 - Elsevier
… Ah&met-The organic nitrate esters, glycerol trinitrate (GTN), mannitol hexanitrate (MHN) and … demonstrated that another organic nitrate ester, mannitol hexanitrate (MHN),t is a more …
Number of citations: 9 www.sciencedirect.com
E Sarnoff - Journal of Association of Official Agricultural …, 1957 - academic.oup.com
… of the assay of phenobarbital in tablets containing mannitol hexanitrate (This Journal, 39, 630 (… simulating a commercial preparation of mannitol hexanitrate and phenobarbital was 108 …
Number of citations: 0 academic.oup.com
LD Hayward - Journal of the American Chemical Society, 1951 - ACS Publications
… denitration of D-mannitol hexanitrate. Methylation of the … an ethereal solution of mannitol hexanitrate, Tichanowitsch2 … pyridine on D-mannitol hexanitrate was slow and incomplete, but …
Number of citations: 10 pubs.acs.org
DE Elrick, NS Marans, RF Preckel - Journal of the American …, 1954 - ACS Publications
… Determination of the neutral equivalent for mannitol acetate pentanitrate, mannitol propionate pentanitrate and mannitol hexanitrate indicated rapid quantitative hydrolysis. For both …
Number of citations: 6 pubs.acs.org
LM BERNSTEIN, AC Ivy - Circulation, 1955 - Am Heart Assoc
… The literature reveals that in the use of mannitol hexanitrate … reducing potency of mannitol hexanitrate as regards latent period … of mannitol hexanitrate produced an effect approximately …
Number of citations: 17 www.ahajournals.org
L McLennan, A Brown‐Nash, T Busby… - Propellants …, 2021 - Wiley Online Library
… Mannitol hexanitrate was dissolved in acetone and 0.5 mL of aqueous ammonium carbonate (0.2 g/mL) solution was added. Almost immediately the solution turned orange. The …
Number of citations: 3 onlinelibrary.wiley.com
ML Wolfrom, EP Swan, KS Ennor… - Journal of the American …, 1959 - ACS Publications
… n-Mannitol hexanitrate was … In contrast, , -dimethylaniline diluted with acetonitrile afforded Dmannitol hexanitrate in 60% yield as the only crystalline product. In view of the diversity of the …
Number of citations: 16 pubs.acs.org

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